molecular formula C₂₄H₂₃ClO₂ B1140237 (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene CAS No. 119757-57-2

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene

Cat. No.: B1140237
CAS No.: 119757-57-2
M. Wt: 378.89
InChI Key:
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Description

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 2-chloroethoxy group: This can be achieved by reacting 4-hydroxyphenyl with 2-chloroethanol under acidic conditions.

    Coupling with phenyl groups: The intermediate product is then coupled with phenyl groups using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the butene backbone: The final step involves the formation of the butene backbone through a Wittig reaction or similar olefination process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butene backbone can be reduced to form a saturated compound.

    Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of ethers or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its functional groups allow for the investigation of binding affinities and reaction kinetics.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene involves its interaction with specific molecular targets. The hydroxyl and chloroethoxy groups can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (E/Z)-1-[4-(2-Bromoethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
  • (E/Z)-1-[4-(2-Methoxyethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
  • (E/Z)-1-[4-(2-Fluoroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene

Uniqueness

The uniqueness of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLAEGCSWYNGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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